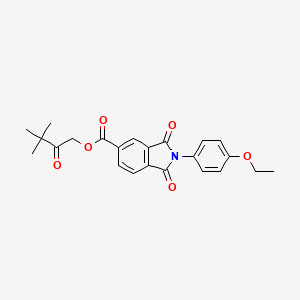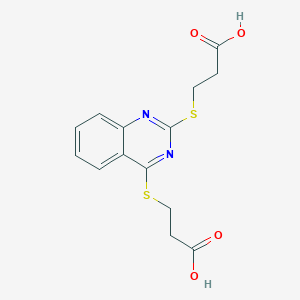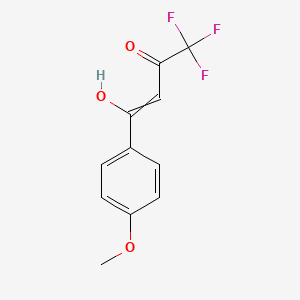
3,3-dimethyl-2-oxobutyl 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-DIMETHYL-2-OXOBUTYL 2-(4-ETHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with a molecular formula of C24H25NO4 This compound is known for its unique structural features, which include a phthalimide core and an ethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-(4-ETHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group with 3,3-dimethyl-2-oxobutanol under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-DIMETHYL-2-OXOBUTYL 2-(4-ETHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-DIMETHYL-2-OXOBUTYL 2-(4-ETHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-(4-ETHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-DIMETHYL-2-OXOBUTYL 2-(4-METHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
- 3,3-DIMETHYL-2-OXOBUTYL 2-(4-PROPOXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Uniqueness
Compared to similar compounds, 3,3-DIMETHYL-2-OXOBUTYL 2-(4-ETHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE stands out due to its specific ethoxyphenyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C23H23NO6 |
|---|---|
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
(3,3-dimethyl-2-oxobutyl) 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H23NO6/c1-5-29-16-9-7-15(8-10-16)24-20(26)17-11-6-14(12-18(17)21(24)27)22(28)30-13-19(25)23(2,3)4/h6-12H,5,13H2,1-4H3 |
InChI-Schlüssel |
BMGDSEXXTMAQND-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid](/img/structure/B12473201.png)

![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12473214.png)

![N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B12473222.png)
![4-cyano-N,N-diethyl-5-{[(3-methoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxamide](/img/structure/B12473226.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B12473232.png)
![N-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12473237.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B12473239.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12473244.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12473249.png)

![2,3-dimethyl-5-phenyl-8-(prop-2-en-1-ylsulfanyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B12473265.png)

